![molecular formula C21H21NO B2799379 2-[3-(2-Phenylmethoxyphenyl)propyl]pyridine CAS No. 393541-28-1](/img/structure/B2799379.png)
2-[3-(2-Phenylmethoxyphenyl)propyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[3-(2-Phenylmethoxyphenyl)propyl]pyridine” is a chemical compound used in scientific research. Its unique structure allows for diverse applications including drug development, organic synthesis, and material science. It has a CAS Number of 393541-28-1 and a molecular weight of 303.4 .
Synthesis Analysis
The synthesis of pyridine derivatives like “2-[3-(2-Phenylmethoxyphenyl)propyl]pyridine” can be achieved through various methods. One common method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .Molecular Structure Analysis
The molecular structure of “2-[3-(2-Phenylmethoxyphenyl)propyl]pyridine” consists of a six-membered heterocyclic ring with five carbon atoms and one nitrogen atom . The InChI Code for this compound is 1S/C21H21NO/c1-2-9-18(10-3-1)17-23-21-15-5-4-11-19(21)12-8-14-20-13-6-7-16-22-20/h1-7,9-11,13,15-16H,8,12,14,17H2 .Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions. For instance, a nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides provides alkylated pyridines bearing an all-carbon quaternary center . This strategy features mild conditions, broad substrate scope, and high functional group tolerance .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring serves as a versatile scaffold for designing biologically active compounds. Medicinal chemists often use it due to several key features:
Structure–Activity Relationship (SAR): studies reveal how steric factors influence biological activity. Different stereoisomers and spatial orientations of substituents impact binding modes to enantioselective proteins .
Dual Kinase Inhibition
A series of 2-amino-4-(1-piperidine) pyridine derivatives (similar in structure to pyrrolidine) has been designed as dual inhibitors for clinically relevant kinases. For example, Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) are targeted by these compounds .
Safety and Hazards
Propriétés
IUPAC Name |
2-[3-(2-phenylmethoxyphenyl)propyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c1-2-9-18(10-3-1)17-23-21-15-5-4-11-19(21)12-8-14-20-13-6-7-16-22-20/h1-7,9-11,13,15-16H,8,12,14,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCCFIFMOKCSRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CCCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Phenylmethoxyphenyl)propyl]pyridine | |
CAS RN |
393541-28-1 |
Source


|
| Record name | 2-{3-[2-(benzyloxy)phenyl]propyl}pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

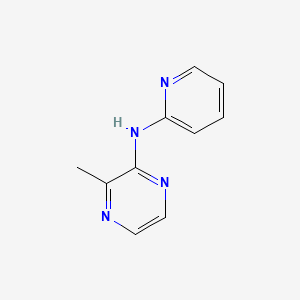
![4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine hydrochloride](/img/structure/B2799297.png)
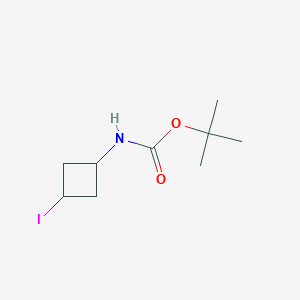


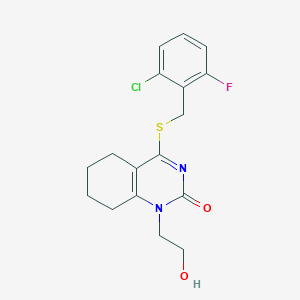
![1-(1-Prop-2-enoylpiperidine-4-carbonyl)-7-oxa-1-azaspiro[4.4]nonan-6-one](/img/structure/B2799310.png)
![4-methoxybenzo[d]oxazol-2(3H)-one](/img/structure/B2799311.png)
![5-(3-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2799312.png)
![6-Phenyl-2-[1-(6-propan-2-yloxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2799314.png)
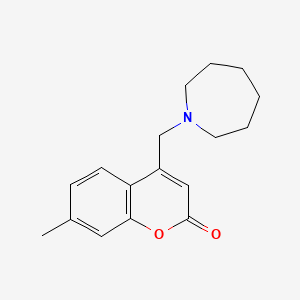

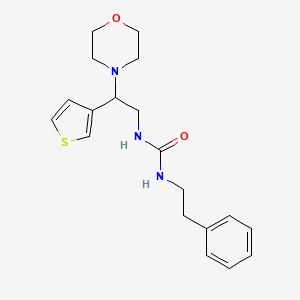
![4-acetyl-N-benzyl-N-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B2799319.png)